Oxirane, [(heptyloxy)methyl]-
Description
Structure
3D Structure
Properties
CAS No. |
25717-59-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(heptoxymethyl)oxirane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3 |
InChI Key |
INSCMIFABOJDRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC1CO1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Oxirane, Heptyloxy Methyl
Electrophilic Reactions
The ether oxygen in Oxirane, [(heptyloxy)methyl]- can act as a Lewis base, reacting with strong acids to form salts and with Lewis acids to create addition complexes. nih.gov For instance, ethers can form a complex with boron trifluoride. nih.gov While ethers are generally considered unreactive towards many reagents, the epoxide ring in Oxirane, [(heptyloxy)methyl]- is highly susceptible to electrophilic attack, especially under acidic conditions. nih.govresearchgate.net
In the presence of an acid, the oxygen atom of the epoxide ring is protonated, forming a more reactive intermediate. This protonation makes the carbon atoms of the epoxide even more electrophilic and susceptible to nucleophilic attack. libretexts.org This acid-catalyzed ring-opening is a common reaction for epoxides. libretexts.orgiarc.fr
Nucleophilic Reactions
The strained three-membered ring of Oxirane, [(heptyloxy)methyl]- is readily opened by a variety of nucleophiles. wikipedia.orgkhanacademy.org This reactivity is a hallmark of epoxides and is the basis for many of their applications. The reaction can be initiated by both strong and weak nucleophiles. researchgate.net
The reaction of Oxirane, [(heptyloxy)methyl]- with nucleophiles is a versatile process for introducing various functional groups. researchgate.net Common nucleophiles that react with epoxides include amines, alcohols, thiols, and Grignard reagents. researchgate.netyoutube.com For example, the reaction with amines leads to the formation of amino alcohols, which are important intermediates in the synthesis of various biologically active molecules. researchgate.net The reaction with alcohols, in a process called alcoholysis, results in the formation of an ether and an alcohol. libretexts.org
The general mechanism for nucleophilic ring-opening under basic or neutral conditions follows an SN2 pathway, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the alkoxide yields the final product. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Glycidyl (B131873) Ethers
| Nucleophile | Product Type | Reference |
|---|---|---|
| Amines | Amino Alcohols | researchgate.net |
| Alcohols | Ether Alcohols | libretexts.org |
| Thiols | Thioether Alcohols | researchgate.net |
| Grignard Reagents | Alcohols | youtube.com |
| Sodium Azide (B81097) | Azido (B1232118) Alcohols | researchgate.net |
| Thiourea | Thiiranes/Thiols | researchgate.net |
| Morpholine | Amino Alcohols | researchgate.net |
The regioselectivity of the ring-opening reaction of unsymmetrical epoxides like Oxirane, [(heptyloxy)methyl]- depends on the reaction conditions.
Under basic or neutral conditions (SN2 mechanism): The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comwikipedia.orglibretexts.org This is due to the principles of the SN2 reaction, where steric hindrance plays a crucial role.
Under acidic conditions: The regioselectivity can be more complex. After protonation of the epoxide oxygen, the positive charge is shared between the two carbon atoms. The nucleophile will then attack the carbon atom that can better stabilize the partial positive charge. libretexts.org In the case of Oxirane, [(heptyloxy)methyl]-, the attack would likely still favor the less substituted carbon, but for other epoxides with more stabilizing groups (like a phenyl group), attack at the more substituted carbon can be favored. researchgate.net
The ring-opening of epoxides is a stereospecific reaction. The nucleophilic attack occurs via a backside attack (SN2 mechanism), resulting in an inversion of configuration at the carbon atom that is attacked. researchgate.netlibretexts.org If the epoxide is part of a cyclic system, the ring-opening will lead to a trans-diaxial product, following the Fürst-Plattner rule. researchgate.net
The solvent can have a significant impact on the rate of nucleophilic ring-opening reactions of glycidyl ethers. Hydroxyl-containing solvents, such as water and alcohols, can accelerate the reaction between an amine and a glycidyl ether. sci-hub.se This acceleration is attributed to the solvent's ability to act as a proton donor, facilitating the opening of the epoxide ring. sci-hub.se For instance, the reaction of diethylamine (B46881) with phenyl glycidyl ether is markedly faster in the presence of isopropyl alcohol or water compared to a non-polar solvent like benzene. sci-hub.se
In some synthetic procedures for glycidyl ethers, the reaction is carried out without an organic solvent, which can offer advantages such as easier product purification and reduced waste. dss.go.thresearchgate.net The use of phase-transfer catalysts is common in two-phase systems, such as when reacting an alcohol with epichlorohydrin (B41342) in the presence of aqueous sodium hydroxide. dss.go.thd-nb.info
Ring-Opening Reactions with Nucleophiles
Reactions with Acids and Bases
As mentioned, Oxirane, [(heptyloxy)methyl]- readily reacts with acids, which catalyze the ring-opening of the epoxide. iarc.fr Strong acids protonate the epoxide oxygen, making it a better leaving group and facilitating the nucleophilic attack that opens the ring. libretexts.org Lewis acids, such as boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃), are also effective catalysts for ring-opening reactions. researchgate.netgoogle.com
Under basic conditions, strong bases that are also good nucleophiles (e.g., alkoxides, hydroxides) will open the epoxide ring via an SN2 mechanism. masterorganicchemistry.comlibretexts.org The base attacks the less substituted carbon atom, leading to the formation of an alkoxide which is then protonated. libretexts.org
Redox Chemistry of the Oxirane Moiety
The oxirane ring of Oxirane, [(heptyloxy)methyl]- can undergo both reduction and oxidation reactions.
Reduction: The epoxide ring can be reduced to an alcohol. For example, a regio- and chemoselective reduction of an epoxy ring to a secondary alcohol can be achieved using sodium iodide (NaI) and tributyltin hydride (nBu₃SnH). researchgate.net Lithium aluminum hydride (LiAlH₄) is also a common reagent for the reduction of epoxides to alcohols. researchgate.net
Oxidation: While the ether linkage is relatively stable to oxidation, the epoxide ring itself is already in a high oxidation state. However, the term "oxidation" in the context of epoxides often refers to reactions that introduce further oxygen functionality. For example, under certain conditions, glycidyl ethers can be oxidized to glycidyl esters. It's also worth noting that ethers, in general, can form unstable peroxides when exposed to oxygen, a process that is considered a type of oxidation. nih.gov
Reductive Functionalization
Reductive functionalization of epoxides involves the ring-opening of the oxirane moiety coupled with a reduction step. For Oxirane, [(heptyloxy)methyl]-, this typically results in the formation of substituted propanols. The reaction can be achieved using various reducing agents, often in the presence of catalysts or additives that facilitate the ring-opening.
A common transformation is the reduction of the epoxide to a secondary alcohol. This can be accomplished through the use of hydride reagents. For instance, the reaction of epoxides with lithium triethylborohydride is known to quantitatively yield alcohols with Markovnikov regioselectivity. nih.gov In the case of Oxirane, [(heptyloxy)methyl]-, this would lead to the formation of 1-(heptyloxy)propan-2-ol. Another method involves the use of sodium borohydride, often in conjunction with a Lewis acid to activate the epoxide ring. acs.orgmdpi.com The regioselectivity of the hydride attack is crucial; for terminal epoxides like heptyl glycidyl ether, the attack generally occurs at the less sterically hindered primary carbon (C3), yielding the secondary alcohol as the major product. libretexts.org
Detailed research on related systems has established several effective methods for this type of transformation. These reactions proceed via nucleophilic attack of a hydride on one of the epoxide carbons, followed by protonation of the resulting alkoxide.
| Reducing System | Catalyst/Additive | Expected Major Product from Oxirane, [(heptyloxy)methyl]- | Reference |
|---|---|---|---|
| LiBHEt₃ (Super-Hydride®) | None | 1-(Heptyloxy)propan-2-ol | nih.gov |
| NaBH₄ | Lewis Acids (e.g., TiCl₄) | 1-(Heptyloxy)propan-2-ol | mdpi.com |
| nBu₃SnH | NaI | 1-(Heptyloxy)propan-2-ol | researchgate.net |
| Triethylsilane (TES) | TiCl₄ | 1-(Heptyloxy)propan-2-ol | mdpi.com |
Deoxygenation Reactions
Deoxygenation reactions involve the removal of the oxygen atom from the epoxide ring to generate an alkene. In the case of Oxirane, [(heptyloxy)methyl]-, this transformation yields heptyl allyl ether, a valuable synthon. This process requires specific catalytic systems capable of abstracting the oxygen atom while preserving the rest of the molecular structure.
One of the most effective methods for the deoxygenation of unactivated aliphatic epoxides utilizes a rhenium-based catalyst. dss.go.th The combination of dirhenium heptoxide (Re₂O₇) as the catalyst and triphenyl phosphite (B83602) as a reductant allows for the stereospecific conversion of epoxides to alkenes under neutral and mild conditions. dss.go.th This method is highly tolerant of various functional groups, including the ether linkage present in heptyl glycidyl ether. dss.go.th
Another approach involves the use of carbon monoxide as the deoxygenating agent, mediated by a homogeneous iridium(I) pincer complex catalyst. nih.gov This reaction is particularly effective for terminal alkyl epoxides, which react smoothly to form the corresponding alkenes. nih.gov Other methods reported for general epoxide deoxygenation include the use of oxophilic reagents like a combination of tungsten hexachloride and n-butyllithium, or conversion to the corresponding thiirane (B1199164) followed by desulfurization. researchgate.net
| Catalyst System | Reductant/Reagent | Expected Product from Oxirane, [(heptyloxy)methyl]- | Reference |
|---|---|---|---|
| Re₂O₇ | Triphenyl phosphite (P(OPh)₃) | Heptyl allyl ether | dss.go.th |
| Carbonyl pincer-iridium(I) complex | Carbon Monoxide (CO) | Heptyl allyl ether | nih.gov |
| WCl₆ | n-Butyllithium (nBuLi) | Heptyl allyl ether | researchgate.net |
| Thiourea | Followed by desulfurizing agent | Heptyl allyl ether | researchgate.net |
Isomerization Reactions
The isomerization of epoxides to carbonyl compounds is a synthetically useful transformation that involves the intramolecular rearrangement of the oxirane ring. For Oxirane, [(heptyloxy)methyl]-, this reaction can theoretically lead to two primary products: 1-(heptyloxy)propan-2-one (a ketone) or 3-(heptyloxy)propanal (an aldehyde). The product distribution is heavily dependent on the catalyst and reaction conditions employed.
These reactions are typically catalyzed by acids, both Brønsted and Lewis types. nih.gov The mechanism involves protonation or coordination of the epoxide oxygen to the acid catalyst, which facilitates the cleavage of a carbon-oxygen bond to form a carbocation or carbocation-like intermediate. A subsequent 1,2-hydride or 1,2-alkyl shift leads to the formation of the carbonyl compound.
While specific studies on Oxirane, [(heptyloxy)methyl]- are not prevalent, research on other epoxides provides a strong precedent. For example, the isomerization of monoterpene epoxides has been achieved using heterogeneous catalysts such as iron or copper supported on mesoporous silica (B1680970) (MCM-41), yielding aldehydes and ketones. nih.gov The choice of solvent can also drastically affect the product distribution by influencing the stability and rearrangement pathways of the cationic intermediate. nih.gov It is expected that similar catalytic systems could be applied to induce the isomerization of heptyl glycidyl ether.
| Catalyst Type | Example Catalyst | Potential Isomerization Products from Oxirane, [(heptyloxy)methyl]- | Reference |
|---|---|---|---|
| Supported Metal Catalyst (Lewis Acid) | Fe/MCM-41 | 1-(Heptyloxy)propan-2-one, 3-(Heptyloxy)propanal | nih.gov |
| Supported Metal Catalyst (Lewis Acid) | Cu/MCM-41 | 1-(Heptyloxy)propan-2-one, 3-(Heptyloxy)propanal | nih.gov |
| Homogeneous Lewis Acid | BF₃·OEt₂ | 1-(Heptyloxy)propan-2-one, 3-(Heptyloxy)propanal | General Knowledge |
Cross-Coupling Reactions involving Epoxides
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The use of epoxides as electrophilic partners in these reactions has been a significant area of development. For Oxirane, [(heptyloxy)methyl]-, this involves the regioselective ring-opening and formation of a new bond at one of the oxirane carbons.
A notable advancement is the cross-electrophile coupling of epoxides with (hetero)aryl iodides, which operates through the synergistic merger of three catalytic cycles: nickel, titanium, and photoredox catalysis. ucla.edu This methodology has been successfully applied to terminal aliphatic epoxides. ucla.edu Under these mild, light-mediated conditions, Oxirane, [(heptyloxy)methyl]- would couple with an aryl iodide to produce a β-aryl alcohol, specifically a 1-aryl-3-(heptyloxy)propan-2-ol. The reaction exhibits high regioselectivity, with the aryl group adding to the terminal carbon (C3) of the epoxide. The choice of the nitrogen-based ligand for the nickel catalyst is critical for achieving high yields and selectivity. ucla.edu
This reaction proceeds via a proposed mechanism where the titanium catalyst facilitates the opening of the epoxide to generate a radical, which then engages in the nickel-catalyzed cross-coupling cycle, powered by the photoredox catalyst. ucla.edunih.gov This approach avoids the need for pre-formed organometallic reagents and tolerates a wide range of functional groups. ucla.edu
| Component | Example Reagent | Function | Reference |
|---|---|---|---|
| Nickel Catalyst | NiBr₂·glyme | Cross-coupling catalyst | ucla.edu |
| Titanium Co-catalyst | Ti(OPr)₄ | Epoxide activation/Radical generation | ucla.edu |
| Photoredox Catalyst | 4-CzIPN | Drives the catalytic cycle with light | ucla.edu |
| Ligand | Bi-oxazoline or Pyridine-based ligands | Controls Ni catalyst activity and selectivity | ucla.edu |
| Coupling Partner | (Hetero)aryl Iodide | Source of the aryl group | ucla.edu |
| Expected Product: 1-Aryl-3-(heptyloxy)propan-2-ol |
Synthesis and Characterization of Derivatives of Oxirane, Heptyloxy Methyl
Strategies for Functional Group Modification
The primary strategy for the functionalization of Oxirane, [(heptyloxy)methyl]- involves the ring-opening of the epoxide. rsc.org This reaction can be catalyzed by either acid or base, and the choice of nucleophile dictates the resulting functional group. The SN2 mechanism governs these reactions, leading to an anti-addition of the nucleophile and the newly formed hydroxyl group. semanticscholar.org
Nucleophilic Ring-Opening Reactions:
The strained three-membered ring of the oxirane is readily opened by a variety of nucleophiles. rsc.org Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. semanticscholar.org In contrast, under acidic conditions, the oxygen atom is first protonated, forming a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops. semanticscholar.org
Common nucleophiles used for the modification of glycidyl (B131873) ethers include:
Amines: Reaction with primary or secondary amines yields amino alcohol derivatives. Aromatic amines are generally less reactive than aliphatic amines. researchgate.net The hydroxyl groups generated during the reaction can catalyze further reactions. researchgate.net
Azides: The introduction of an azide (B81097) group, typically using sodium azide, provides a versatile chemical handle. The azide can be subsequently modified through reactions like the copper-catalyzed azide-alkyne cycloaddition (Click chemistry) or Staudinger reduction to form an amine. nih.gov
Thiols: Thiolates are effective nucleophiles for opening the epoxide ring, resulting in the formation of β-hydroxy thioethers.
Hydroxides and Alkoxides: Reaction with water or alcohols under acidic or basic catalysis leads to the formation of diols or β-hydroxy ethers, respectively. semanticscholar.org
An overview of common ring-opening reactions for Oxirane, [(heptyloxy)methyl]- is presented below.
| Nucleophile | Reagent Example | Product Structure | Product Class |
| Amine (NH₃) | Aqueous Ammonia (B1221849) | CH₃(CH₂)₆OCH₂CH(OH)CH₂NH₂ | Amino alcohol |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | CH₃(CH₂)₆OCH₂CH(OH)CH₂N₃ | Azido (B1232118) alcohol |
| Thiol (RS⁻) | Sodium Hydrosulfide (NaSH) | CH₃(CH₂)₆OCH₂CH(OH)CH₂SH | Thio-alcohol |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | CH₃(CH₂)₆OCH₂CH(OH)CH₂OH | Diol |
Post-Polymerization Modification:
For polymeric derivatives of Oxirane, [(heptyloxy)methyl]-, functionalization can occur after polymerization. This approach is particularly useful when the desired functional groups are incompatible with the polymerization conditions. For instance, polyethers with pendant allyl groups, such as those derived from the copolymerization with allyl glycidyl ether, are amenable to modification via thiol-ene radical coupling chemistry. bldpharm.com This allows for the attachment of a wide variety of functional molecules without the need for complex protection-deprotection steps. bldpharm.com Similarly, polymers synthesized with azide-functionalized glycidyl ether monomers can be readily modified post-polymerization. nih.gov
Design of Structurally Related Compounds
The design of compounds structurally related to Oxirane, [(heptyloxy)methyl]- focuses on modifying the alkyl side-chain or introducing additional functional groups to tailor the molecule's physical and chemical properties. A primary application of this design strategy is in the synthesis of amphiphilic polyethers by controlling the hydrophilic-lipophilic balance.
By varying the length of the alkyl chain on the glycidyl ether monomer, the properties of the resulting polymers can be finely tuned. For example:
Long-chain alkyl glycidyl ethers are highly hydrophobic monomers. Their polymerization leads to apolar aliphatic polyethers. chemicalbook.com Copolymerization with hydrophilic monomers like ethylene (B1197577) oxide results in amphiphilic block copolymers used as polymeric surfactants or for the formation of supramolecular hydrogels. chemicalbook.com
Short-chain alkyl glycidyl ethers , such as methyl or ethyl glycidyl ether, can be used to create biocompatible polyethers with adjustable hydrophilicity and thermoresponsive behavior in aqueous solutions. google.com
Another design strategy involves incorporating functional groups into the monomer itself, which can then be used for further modifications. A series of azide-functionalized glycidyl ether monomers with varying alkyl spacer lengths (ethyl, butyl, hexyl) have been designed and synthesized. nih.gov These monomers allow for the creation of well-defined azide-functionalized polyethers, which serve as a platform for introducing a variety of functionalities through post-polymerization modification. nih.gov
Intermediate Compound Synthesis
The synthesis of derivatives of Oxirane, [(heptyloxy)methyl]- relies on the preparation of key intermediate compounds, which are typically the direct products of the epoxide ring-opening.
Synthesis of Heptyl Glycidyl Ether: The parent compound, Oxirane, [(heptyloxy)methyl]-, is commonly synthesized via the reaction of heptanol (B41253) with epichlorohydrin (B41342). This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst. nih.gov The heptanol is first deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the epoxide of the epichlorohydrin. A subsequent intramolecular ring-closing reaction yields the desired glycidyl ether. chemicalbook.com
Synthesis of Key Intermediates:
3-(Heptyloxy)propane-1,2-diol: This diol is a fundamental intermediate formed by the hydrolysis of Oxirane, [(heptyloxy)methyl]-. The reaction can be performed under either acidic or basic conditions. semanticscholar.orgnih.gov This intermediate is valuable for synthesizing further derivatives through its two hydroxyl groups.
1-Amino-3-(heptyloxy)propan-2-ol: This amino alcohol intermediate is synthesized by the ring-opening of Oxirane, [(heptyloxy)methyl]- with ammonia. google.com The reaction involves the nucleophilic attack of ammonia on one of the epoxide carbons. researchgate.net This intermediate is a building block for more complex amine-containing derivatives.
1-Azido-3-(heptyloxy)propan-2-ol: This azido alcohol is prepared by the reaction of Oxirane, [(heptyloxy)methyl]- with an azide salt, such as sodium azide. The synthesis of the analogous 1-azido-3-(benzyloxy)propan-2-ol (B8722216) is well-documented. The azido group in this intermediate is a versatile functional handle for introducing other functionalities, for example, via cycloaddition reactions. nih.gov
The synthesis routes for these key intermediates are summarized in the table below.
| Intermediate Name | Starting Materials | General Reaction |
| 3-(Heptyloxy)propane-1,2-diol | Oxirane, [(heptyloxy)methyl]-, Water | Acid or Base-catalyzed hydrolysis semanticscholar.org |
| 1-Amino-3-(heptyloxy)propan-2-ol | Oxirane, [(heptyloxy)methyl]-, Ammonia | Nucleophilic addition researchgate.netgoogle.com |
| 1-Azido-3-(heptyloxy)propan-2-ol | Oxirane, [(heptyloxy)methyl]-, Sodium Azide | Nucleophilic substitution |
Applications in Advanced Materials Science Research
Reactive Diluents for Epoxy Resins
As a reactive diluent, the glycidyl (B131873) ether group of Oxirane, [(heptyloxy)methyl]- participates in the curing reaction with the hardening agent. This integration into the polymer network minimizes the negative impacts on the final mechanical properties and thermal resistance that are often associated with non-reactive diluents, which can leach out over time. nist.gov The long aliphatic heptyl chain contributes to an increase in the flexibility and impact strength of the cured epoxy resin. This toughening effect is a crucial attribute in applications where brittleness is a limiting factor. mdpi.com
Research has shown that the addition of alkyl glycidyl ethers, including those with heptyl chains, can influence the crosslink density of the final polymer. As a monofunctional diluent, it can lead to a reduction in crosslink density compared to a pure difunctional epoxy system. This can result in a lower glass transition temperature (Tg) and modulus, but an increase in peel strength and elongation at break. mdpi.com The selection of the concentration of Oxirane, [(heptyloxy)methyl]- is therefore a critical parameter to balance the desired reduction in viscosity with the required thermomechanical performance of the cured material.
| Property | Effect of Adding Oxirane, [(heptyloxy)methyl]- | Primary Reason |
|---|---|---|
| Viscosity | Significant Reduction | Introduction of a low-viscosity component. |
| Flexibility | Increased | Incorporation of the flexible heptyl aliphatic chain. |
| Impact Strength | Increased | Toughening effect of the aliphatic chain. |
| Crosslink Density | Reduced | Monofunctional nature of the diluent. |
| Glass Transition Temperature (Tg) | Generally Decreased | Lowered crosslink density and increased chain flexibility. |
Components in Adhesives and Coatings Formulations
In the formulation of adhesives and coatings, Oxirane, [(heptyloxy)methyl]- offers several advantages. Its ability to reduce viscosity is paramount for achieving uniform and thin coating layers, as well as for ensuring proper penetration into porous substrates in adhesive applications. researchgate.net The improved wetting characteristics resulting from the lower surface tension lead to enhanced adhesion to a variety of surfaces. researchgate.net
The incorporation of the heptyl chain can also improve the hydrophobicity of the coating surface, which can be beneficial for applications requiring water resistance. In adhesive formulations, the increased flexibility imparted by Oxirane, [(heptyloxy)methyl]- can be critical for bonding substrates with different coefficients of thermal expansion, as it helps to accommodate mechanical stresses.
| Benefit | Mechanism | Application Area |
|---|---|---|
| Improved Application | Viscosity reduction allows for easier spraying, brushing, and spreading. | Low-VOC coatings, high-solid content formulations. |
| Enhanced Adhesion | Lower surface tension improves wetting of the substrate. | Bonding to non-polar surfaces, primers. |
| Increased Flexibility | The aliphatic chain provides internal plasticization. | Flexible adhesives, impact-resistant coatings. |
| Improved Water Resistance | The hydrophobic nature of the heptyl group. | Protective coatings for humid environments. |
Development of Composite Materials
While direct research specifically detailing the use of Oxirane, [(heptyloxy)methyl]- in the fabrication of composite materials is not extensively published, its role as a reactive diluent for epoxy resins strongly suggests its utility in this field. Epoxy resins are a dominant matrix material for fiber-reinforced polymer (FRP) composites used in aerospace, automotive, and sporting goods industries.
The viscosity of the epoxy matrix is a critical factor in composite manufacturing processes such as vacuum infusion, resin transfer molding (RTM), and filament winding. A lower viscosity, facilitated by the addition of Oxirane, [(heptyloxy)methyl]-, allows for better impregnation of the reinforcing fibers (e.g., carbon, glass, aramid), leading to composites with lower void content and improved mechanical properties.
The toughening effect of the heptyl glycidyl ether can also be advantageous in composites, potentially leading to improved damage tolerance and resistance to micro-cracking. However, the reduction in crosslink density and glass transition temperature must be carefully considered, as these properties are often critical for the performance of structural composites, particularly at elevated temperatures. The choice and concentration of Oxirane, [(heptyloxy)methyl]- would need to be tailored to the specific requirements of the composite application.
Micro and Nanostructure Fabrication
The application of Oxirane, [(heptyloxy)methyl]- in micro and nanostructure fabrication is an emerging area with limited specific research. However, its properties suggest potential uses in techniques such as photolithography and soft lithography, where epoxy-based photoresists like SU-8 are employed.
The viscosity of photoresists is a key parameter that influences the thickness and uniformity of the spin-coated film. The ability of heptyl glycidyl ether to precisely control viscosity could be leveraged to achieve desired film thicknesses for creating micro and nanostructures. Furthermore, its role in modifying the mechanical properties of the cured epoxy could be used to tune the characteristics of the final structures, for example, by making them more flexible.
While the current body of literature does not provide extensive examples of Oxirane, [(heptyloxy)methyl]- in these specific applications, the fundamental principles of its function as a reactive diluent in epoxy systems suggest a plausible and interesting avenue for future research in the fabrication of micro and nanoscale devices.
Integration into Hybrid Materials Systems
The integration of Oxirane, [(heptyloxy)methyl]- into hybrid materials systems, particularly organic-inorganic hybrid coatings, represents a promising area of materials science. researchgate.net Hybrid materials that combine the properties of organic polymers with those of inorganic materials (e.g., silica (B1680970), titania) are of great interest for applications requiring enhanced scratch resistance, thermal stability, and barrier properties.
In sol-gel processes used to create these hybrid coatings, the epoxy group of Oxirane, [(heptyloxy)methyl]- can react with functional groups on the inorganic precursors, leading to a covalently linked network. The heptyl chain would contribute to the organic character of the hybrid material, imparting flexibility and hydrophobicity.
Research on hybrid epoxy-methacrylate resins has demonstrated the synthesis of materials with dual curing capabilities (cationic and free-radical polymerization). mdpi.com While this research did not specifically use heptyl glycidyl ether, it highlights the versatility of glycidyl ethers in creating novel hybrid polymer systems. The incorporation of Oxirane, [(heptyloxy)methyl]- could lead to the development of new hybrid coatings with tailored properties for a wide range of applications, from protective coatings to advanced functional materials. dergipark.org.tr
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques
Chromatography is a fundamental tool for the separation and analysis of Oxirane, [(heptyloxy)methyl]-. Both gas and liquid chromatography, often in tandem with mass spectrometry, provide detailed information regarding its purity and behavior under various analytical conditions.
Gas chromatography is a well-established method for the analysis of volatile compounds like Oxirane, [(heptyloxy)methyl]-. While specific retention times under a single set of conditions are not extensively documented in publicly available literature, the analytical parameters for similar epoxy reactive diluents offer a framework for its analysis.
A general GC method for such compounds involves a temperature-programmed separation on a packed column. The conditions can be summarized as follows:
| Parameter | Value |
| Column | 1 m x 3.2 mm containing 10% SP-2100 on 100/120-mesh Supelcoport |
| Initial Oven Temperature | 100°C |
| Initial Temperature Hold | Variable |
| Temperature Ramp 1 | 10°C/min to 200°C |
| Temperature Ramp 2 | 15°C/min to 325°C |
| Final Temperature | 325°C |
| Detector | Flame Ionization Detector (FID) |
Note: This data represents a general method for epoxy diluents and may require optimization for Oxirane, [(heptyloxy)methyl]-.
The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the unambiguous identification of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly relevant for the analysis of Oxirane, [(heptyloxy)methyl]-. googleapis.com This hyphenated technique allows for the separation of the compound from a mixture by GC, followed by its detection and structural elucidation by MS. googleapis.com For instance, in the analysis of reaction products involving heptyl glycidyl (B131873) ether, GC-MS can be used to identify the various isomers and reaction byproducts. google.com Similarly, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed for the analysis of complex mixtures containing this and similar compounds. google.com
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of Oxirane, [(heptyloxy)methyl]-. Analysis of the molecular ion and the fragmentation pattern provides a molecular fingerprint of the compound.
The molecular ion peak in the mass spectrum of a compound corresponds to its molecular weight. For Oxirane, [(heptyloxy)methyl]-, with a chemical formula of C10H20O2, the expected monoisotopic mass is approximately 172.15 g/mol . In a mass spectrum, the observation of an ion at or near this m/z value would be indicative of the molecular ion [M]+•. The presence and intensity of the molecular ion peak can be influenced by the ionization technique used.
While a detailed, publicly available mass spectrum and fragmentation pattern analysis for Oxirane, [(heptyloxy)methyl]- is not widely documented, general principles of ether fragmentation in mass spectrometry can be applied. Upon ionization, the molecule can undergo various fragmentation pathways. Common fragmentation for ethers includes cleavage of the C-O bond and cleavage of the C-C bonds adjacent to the oxygen atom. The presence of the oxirane ring will also influence the fragmentation, potentially leading to characteristic losses. Analysis of these fragment ions provides valuable information for confirming the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Oxirane, [(heptyloxy)methyl]-, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structural integrity by identifying the various proton and carbon environments within the molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy of Oxirane, [(heptyloxy)methyl]- is expected to show distinct signals corresponding to the protons of the oxirane ring, the ether linkage, and the heptyl chain. While specific spectral data for this exact compound is not widely published, analysis of closely related glycidyl ethers, such as butyl glycidyl ether and allyl glycidyl ether, provides a strong basis for predicting the chemical shifts. chemicalbook.commagritek.com
The protons on the epoxide ring are characteristically found in the upfield region of the spectrum, typically between δ 2.5 and 3.5 ppm. researchgate.net The methylene (B1212753) protons of the oxirane ring (H on C1) are diastereotopic and will appear as two separate signals, each likely a doublet of doublets. The methine proton (H on C2) will also appear in this region as a multiplet.
The protons of the methylene group adjacent to the ether oxygen (-O-CH₂-heptyl) are expected to resonate around δ 3.4-3.7 ppm. The protons of the methylene group of the heptyl chain adjacent to the ether oxygen (-O-CH₂-C₆H₁₃) will also be in this region. The remaining methylene protons of the heptyl chain will appear as a complex multiplet further upfield, typically between δ 1.2 and 1.6 ppm. The terminal methyl group (-CH₃) of the heptyl chain will produce a characteristic triplet signal at approximately δ 0.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for Oxirane, [(heptyloxy)methyl]-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Terminal -CH₃ (heptyl) | ~ 0.9 | Triplet (t) |
| -(CH₂)₅- (heptyl) | ~ 1.2-1.4 | Multiplet (m) |
| -O-CH₂-CH₂- (heptyl) | ~ 1.5-1.6 | Multiplet (m) |
| Oxirane Ring -CH₂ | ~ 2.6, ~2.8 | Doublet of Doublets (dd) |
| Oxirane Ring -CH | ~ 3.1 | Multiplet (m) |
Note: The data in this table is predictive and based on the analysis of homologous compounds.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For Oxirane, [(heptyloxy)methyl]-, distinct signals are expected for each unique carbon atom. Based on data for analogous glycidyl ethers, the chemical shifts can be reliably predicted. chemicalbook.com
The carbon atoms of the oxirane ring are expected to appear at approximately δ 44-46 ppm for the methylene carbon (-CH₂ in the ring) and δ 50-52 ppm for the methine carbon (-CH in the ring). The carbons of the ether linkage are also characteristic, with the methylene carbon attached to the oxirane ring resonating around δ 71-73 ppm and the methylene carbon of the heptyl group attached to the oxygen appearing at a similar downfield region. The carbons of the heptyl chain will show signals in the upfield region, with the terminal methyl carbon appearing at approximately δ 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for Oxirane, [(heptyloxy)methyl]-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Terminal -CH₃ (heptyl) | ~ 14 |
| -(CH₂)₅- (heptyl) | ~ 22-32 |
| -O-CH₂- (heptyl) | ~ 71 |
| Oxirane Ring -CH₂ | ~ 44 |
| Oxirane Ring -CH | ~ 51 |
Note: The data in this table is predictive and based on the analysis of homologous compounds.
Solvent Effects in NMR Analysis
The choice of solvent can influence the chemical shifts observed in NMR spectroscopy. In the case of glycidyl ethers like Oxirane, [(heptyloxy)methyl]-, the polarity of the deuterated solvent can affect the position of the signals, particularly those of the protons on or near the polar epoxide and ether functional groups.
Studies on similar compounds have shown that the chemical shift difference between geminal protons can be sensitive to the solvent's dielectric constant. researchgate.net Aprotic solvents are generally used for the analysis of glycidyl ethers. osti.gov A compilation of NMR data for common industrial solvents in various deuterated solvents like CDCl₃, acetone-d₆, and DMSO-d₆ can aid in identifying any residual solvent peaks and understanding potential shifts in the compound's signals. illinois.edu For instance, aromatic solvents may exhibit specific interactions with the epoxide ring, leading to noticeable changes in the chemical shifts of the oxirane protons. osti.gov When reporting NMR data, it is crucial to specify the solvent used to ensure the reproducibility and accurate interpretation of the results.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Oxirane, [(heptyloxy)methyl]- is expected to show characteristic absorption bands for the ether linkage, the oxirane ring, and the alkyl C-H bonds.
Functional Group Identification
The IR spectrum of a glycidyl ether is characterized by several key absorption bands. The most prominent of these is the C-O-C stretching vibration of the ether group, which typically appears as a strong band in the region of 1100-1250 cm⁻¹. nist.gov
The presence of the oxirane ring gives rise to several characteristic peaks. The asymmetric ring stretching, often referred to as the "12-micron band," is typically observed around 840 cm⁻¹. Another characteristic absorption for the epoxide ring is the C-O stretching, which can be found near 915 cm⁻¹. The C-H stretching vibrations of the alkyl heptyl chain will be observed as strong, sharp peaks in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for Oxirane, [(heptyloxy)methyl]-
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850-3000 | Strong |
| C-O-C Stretch (Ether) | 1100-1250 | Strong |
| C-O Stretch (Oxirane) | ~ 915 | Medium-Strong |
Note: The data in this table is based on characteristic absorption frequencies for the respective functional groups.
ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for analyzing liquid and solid samples without extensive sample preparation. For a liquid compound like Oxirane, [(heptyloxy)methyl]-, a small drop can be placed directly on the ATR crystal (such as diamond or germanium) to obtain a high-quality spectrum.
This technique is particularly useful for monitoring chemical reactions or for quality control purposes. The resulting ATR-FTIR spectrum will display the same characteristic absorption bands as a traditional transmission IR spectrum, allowing for the rapid identification of the key functional groups. researchgate.netresearchgate.net The non-destructive nature and ease of use of ATR-FTIR make it an ideal method for the routine analysis of Oxirane, [(heptyloxy)methyl]-. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a substance. It is primarily used to quantify and identify compounds containing chromophores—functional groups that absorb light at specific wavelengths.
For Oxirane, [(heptyloxy)methyl]-, which consists of an oxirane ring, an ether linkage, and a saturated alkyl (heptyl) chain, there are no conventional chromophores that absorb light in the typical UV-Vis range of 200–800 nm. The electronic transitions available in its structure (σ → σ* and n → σ*) require high energy and thus occur in the far-UV region (<200 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers.
Consequently, a UV-Vis spectrum of a pure sample of Oxirane, [(heptyloxy)methyl]- is expected to show a transparent profile with no significant absorption peaks. The primary utility of this technique would be to assess the purity of the compound, as the presence of aromatic impurities or other chromophore-containing contaminants would result in distinct absorption bands.
| Functional Group | Expected λmax (nm) | Typical Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| Saturated Ether (R-O-R) | ~185 | Low | Absorbs in the far-UV region; not detectable by standard instruments. |
| Oxirane (Epoxide) | <200 | Low | Absorbs in the far-UV region; not detectable by standard instruments. |
| Alkyl Chain (C-C, C-H) | <200 | Low | σ → σ* transitions require very high energy. |
Microscopy Techniques
Electron microscopy techniques are generally employed for the characterization of solid materials at high magnification and are not suitable for the direct imaging of small, volatile liquid molecules like Oxirane, [(heptyloxy)methyl]- under normal conditions. However, these methods are indispensable for analyzing the morphology and structure of materials synthesized from this compound, such as polymers, composites, or cured resins where it acts as a monomer, cross-linker, or reactive diluent.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides ultra-high-resolution images of the internal structure of a sample by passing a beam of electrons through an ultrathin specimen. nih.govyoutube.com For materials derived from Oxirane, [(heptyloxy)methyl]-, TEM would be invaluable for:
Nanostructure Visualization: Imaging the size, shape, and distribution of nanoparticles or nanodomains within a polymer matrix.
Polymer Morphology: Characterizing the phase separation in block copolymers or polymer blends that include poly(glycidyl ether) segments. researchgate.net
Crystallinity: Identifying crystalline regions within a semi-crystalline polymer through electron diffraction patterns.
| Application Area | Information Obtainable | Typical Resolution |
|---|---|---|
| Polymer Nanocomposites | Dispersion and size of filler particles | Sub-nanometer |
| Block Copolymers | Morphology of microphase-separated domains (e.g., lamellae, cylinders) | 1-5 nm |
| Cured Epoxy Resins | Internal defect analysis, filler distribution | 1-10 nm |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) creates images by scanning a surface with a focused beam of electrons, providing detailed information about the sample's topography and composition. atascientific.com.aunanoscience.com While not used on the liquid monomer itself, SEM is critical for studying the surfaces and fracture mechanics of solid materials incorporating Oxirane, [(heptyloxy)methyl]-. nih.gov Applications include:
Surface Topography: Visualizing the surface texture, porosity, and defects of a cured polymer or coating.
Fracture Analysis: Examining the fracture surface of a material to understand its failure mechanism (e.g., brittle vs. ductile fracture).
Material Homogeneity: Assessing the distribution of different phases or fillers in a composite material.
High-Resolution SEM (HRSEM)
High-Resolution SEM (HRSEM) is an advanced form of SEM that utilizes a field-emission electron gun to achieve significantly higher spatial resolution, often in the low nanometer range. mdpi.com This allows for more detailed surface analysis of materials derived from Oxirane, [(heptyloxy)methyl]-, such as visualizing the fine nanostructure of a polymer film or the interface between a polymer matrix and reinforcing fibers in a composite.
Cathodoluminescence SEM (CL-SEM)
Cathodoluminescence (CL) is the emission of light from a material when it is struck by an electron beam. carleton.edugatan.com When integrated into an SEM, this technique allows for mapping the optical and electronic properties of a material with high spatial resolution. nih.gov Simple organic molecules like Oxirane, [(heptyloxy)methyl]- are generally not cathodoluminescent. However, CL-SEM could be a powerful tool for analyzing polymers or composites made from it, for example, to:
Map the distribution of luminescent additives or impurities.
Identify defects and stress distributions in a polymer matrix, as these can alter the electronic structure and, therefore, the CL emission. aip.org
Characterize the electronic properties of semiconductor materials coated with a polymer derived from this oxirane.
| Technique | Primary Information | Relevance to Materials from Oxirane, [(heptyloxy)methyl]- |
|---|---|---|
| SEM | Surface topography, morphology | Analysis of cured resin fracture surfaces, coating porosity. |
| HRSEM | High-resolution surface features | Imaging of nanoscale polymer domains and interfaces. |
| CL-SEM | Optical and electronic properties | Mapping defects or luminescent dopants in a polymer matrix. |
X-ray Based Techniques
X-ray based techniques are powerful for determining the atomic and molecular structure of materials.
For Oxirane, [(heptyloxy)methyl]-, which is a liquid at room temperature, X-ray diffraction (XRD) would produce a broad, diffuse scattering pattern known as an amorphous halo. aps.orglehigh.edunih.govaps.org This indicates the absence of long-range crystalline order.
However, if the compound could be crystallized, for instance at low temperatures, Single-Crystal X-ray Diffraction (SCXRD) would be the most definitive technique for its structural elucidation. mdpi.comcreative-biostructure.compulstec.netcarleton.edumdpi.com A successful SCXRD experiment would provide precise measurements of:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.
Atomic Coordinates: The exact position of every atom (excluding hydrogen, typically) in the molecule.
Bond Lengths and Angles: Precise geometric parameters of the molecular structure.
Molecular Conformation: The three-dimensional arrangement of the atoms.
This data would unambiguously confirm the connectivity and stereochemistry of the molecule.
| Parameter | Information Provided by SCXRD |
|---|---|
| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions and angles of the crystal's repeating unit. |
| Space Group | Symmetry elements present in the crystal lattice. |
| Atomic Coordinates (x, y, z) | Precise location of each atom in the unit cell. |
| Bond Lengths (Å) | Distance between bonded atoms (e.g., C-O, C-C). |
| Bond Angles (°) | Angles between adjacent bonds (e.g., C-O-C). |
| Torsion Angles (°) | Dihedral angles defining the molecule's conformation. |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org When a material is irradiated with a beam of X-rays, electrons are emitted from the top 5-10 nm of the surface. wikipedia.org The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, an effect known as the chemical shift. nih.goveag.com
For a molecule like Oxirane, [(heptyloxy)methyl]-, XPS would be used to confirm the presence of carbon and oxygen and to analyze their specific bonding environments. The high-resolution spectrum of the Carbon 1s (C 1s) region would be of particular interest. By deconvoluting this peak, the different types of carbon bonds—such as C-C/C-H in the heptyl chain, C-O in the ether and oxirane groups, and C-O-C linkages—can be identified. nih.gov
While specific XPS data for Oxirane, [(heptyloxy)methyl]- is not available, analysis of similar epoxy compounds and polymers provides expected binding energy values. acs.orgarxiv.org For instance, the C 1s peak for C-C and C-H bonds is typically used as a reference at 285.0 eV. nih.gov Carbon atoms bonded to a single oxygen (C-O), as in the ether linkage and the oxirane ring, would exhibit a chemical shift to a higher binding energy. eag.comacs.org
Table 1: Representative C 1s Binding Energies for Functional Groups Relevant to Oxirane, [(heptyloxy)methyl]- (Based on Analogous Compounds)
| Functional Group | Representative Binding Energy (eV) |
|---|---|
| C-C, C-H | 285.0 |
| C-O (Ether / Oxirane) | 286.4 - 286.5 |
| O-C=O (Oxidized species, if present) | 288.7 |
This table is interactive. Users can sort columns by clicking on the headers. Source: Data compiled from studies on epoxy-based materials. nih.govacs.org
X-ray Absorption Spectroscopy (XAS) / Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. wikipedia.org The method involves tuning a synchrotron X-ray source to a specific energy range and measuring the absorption coefficient of a material at and above the absorption edge of a particular element. wikipedia.org The spectrum is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org
The EXAFS region, which consists of oscillations hundreds of eV above the absorption edge, provides information about the local atomic environment of the absorbing atom. libretexts.org By analyzing these oscillations, it is possible to determine the types of neighboring atoms, their distance from the absorbing atom, and their coordination number. libretexts.org
For Oxirane, [(heptyloxy)methyl]-, EXAFS could be used to probe the local environment of the oxygen atoms. By analyzing the O K-edge EXAFS, one could theoretically determine the distances to the neighboring carbon atoms in both the ether linkage and the oxirane ring. This technique is particularly powerful for amorphous or disordered systems where long-range order is absent, such as in polymers derived from this epoxide. libretexts.org While specific EXAFS data for this compound are not published, the technique is widely applied to understand the structure of complex materials, including organometallic compounds and polymers. acs.orgyoutube.com
Grazing Incidence Wide Angle X-ray Scattering (GIWAXS)
Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) is a powerful technique for characterizing the structure and molecular orientation of organic thin films. iucr.orgnih.gov In a GIWAXS experiment, an X-ray beam strikes the surface of a thin film at a very shallow angle, allowing for the effective measurement of weakly scattering organic materials. rigaku.com The resulting 2D scattering pattern provides information on the molecular packing, crystallinity, and orientation of molecules relative to the substrate. mdpi.comresearchgate.net
Table 2: Typical Structural Information Obtainable from GIWAXS for Organic Thin Films
| Measurement Direction | Structural Information | Typical Real Space Distance (Å) |
|---|---|---|
| In-Plane (qxy) | Intermolecular packing (e.g., chain-to-chain distance) | 4.0 - 5.0 |
| Out-of-Plane (qz) | Lamellar stacking, layer thickness | Dependent on molecular length |
This table is interactive. Users can sort columns by clicking on the headers. Source: General principles from studies on organic thin films. nih.govwashington.eduresearchgate.net
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is an analytical technique used for elemental analysis. spectro.comhoriba.com The process begins when a sample is irradiated with high-energy primary X-rays, causing the ejection of inner-shell electrons from atoms in the sample. youtube.comcarleton.edu To regain stability, an electron from a higher energy orbital fills the vacancy, releasing energy in the form of a secondary, "fluorescent" X-ray. The energy of this fluorescent X-ray is characteristic of the element from which it was emitted, allowing for qualitative and quantitative elemental composition analysis. horiba.com
While a powerful tool for many materials, XRF has significant limitations when analyzing a compound like Oxirane, [(heptyloxy)methyl]-. This is because XRF is less sensitive to lighter elements (those with low atomic numbers, Z). carleton.edu The primary constituents of the target molecule are carbon (Z=6) and oxygen (Z=8). The fluorescence yield for such light elements is low, and their characteristic X-rays have very low energy, making them difficult to detect efficiently. researchgate.net Therefore, while XRF could confirm the absence of heavier elemental contaminants, it would not be the primary technique for analyzing the composition of the pure compound itself.
Synchrotron X-ray Nano-tomography
Synchrotron X-ray Nano-tomography is a non-destructive 3D imaging technique that provides nanoscale resolution. oup.comzeiss.com By using the high brilliance and coherence of synchrotron X-ray sources, it is possible to obtain a series of 2D radiographic images of a sample from different angles. irtnanoelec.fr These images are then computationally reconstructed to create a 3D model of the sample's internal structure and morphology. oup.com
This technique would not be applied to individual molecules of Oxirane, [(heptyloxy)methyl]-, but rather to materials formulated or polymerized from it. For example, if this compound were used to create a polymer matrix for a nanocomposite, nano-tomography could be used to visualize the 3D distribution of nanoparticles within that matrix. It allows for the characterization of key morphological parameters such as pore size, porosity, and the structure of internal features, which is crucial for understanding the structure-property relationships in polymeric materials. oup.comacs.org Recent advancements have enabled dynamic studies, allowing researchers to observe structural changes in situ, for example, during a hydration process. nih.gov
Other Advanced Characterization Techniques
Atom Probe Tomographymdpi.com
Atom Probe Tomography (APT) is a powerful analytical technique that provides three-dimensional chemical imaging and compositional measurements with near-atomic resolution. eag.comnih.gov While historically applied to metals and semiconductors, advancements in laser-pulsing have extended its utility to a wider range of materials, including organic polymers. youtube.com For a compound like "Oxirane, [(heptyloxy)methyl]-", particularly in its polymerized form, APT could offer unique insights into the spatial arrangement of constituent atoms and the distribution of specific chemical species.
The fundamental principle of APT involves the controlled field evaporation of individual atoms from the surface of a needle-shaped specimen. nih.gov A high electric field is applied to the tip, and evaporation is triggered by either a voltage or a laser pulse. The evaporated ions are projected onto a position-sensitive detector, which records their arrival time and position. The time-of-flight allows for the determination of the mass-to-charge ratio of each ion, thus identifying the element, while the detector position provides the original x-y coordinates of the atom on the specimen surface. By sequentially evaporating atomic layers, a three-dimensional reconstruction of the material's atomic distribution is generated. nih.gov
Application to Polymers Derived from Oxirane, [(heptyloxy)methyl]-
In the context of polymers derived from the ring-opening polymerization of "Oxirane, [(heptyloxy)methyl]-", APT could be employed to investigate:
Elemental Distribution: To map the three-dimensional distribution of carbon, oxygen, and hydrogen atoms within the polymer matrix. This can reveal the homogeneity of the polymer structure at the nanoscale.
End-Group Analysis: To identify and locate the terminal groups of the polymer chains, which is crucial for understanding the polymerization mechanism and the final properties of the material.
Interface Analysis: In blends or composites containing poly([(heptyloxy)methyl]oxirane), APT could be used to characterize the chemical composition across interfaces with other materials, providing insights into adhesion and compatibility.
A significant challenge in the application of APT to organic materials is the potential for molecular fragmentation during the field evaporation process. youtube.com The high electric fields and laser energies can break covalent bonds, leading to the detection of molecular ions rather than individual atoms. The interpretation of the resulting mass spectra can be complex and may require careful calibration and comparison with other analytical techniques.
Hypothetical Research Findings
A hypothetical APT analysis of a polymer synthesized from "Oxirane, [(heptyloxy)methyl]-" could yield the data presented in the interactive table below. This table illustrates the type of compositional information that could be obtained from a small, reconstructed volume of the material.
| Element | Detected Ions | Average Concentration (atomic %) |
| Carbon | C⁺, C₂⁺, CH₃⁺, C₂H₅⁺ | 66.5 |
| Oxygen | O⁺, OH⁺ | 11.2 |
| Hydrogen | H⁺ | 22.3 |
This table is interactive. Users can sort the data by clicking on the column headers.
This hypothetical data would allow researchers to confirm the elemental stoichiometry of the polymer and to investigate any local variations in composition. For example, regions with a higher concentration of oxygen could indicate the presence of ether linkages, as expected from the polymerization of an oxirane.
Neutron Techniquesresearchgate.net
Neutron scattering techniques are exceptionally well-suited for the characterization of soft matter and polymeric systems due to the unique interaction of neutrons with atomic nuclei. wikipedia.org Unlike X-rays, which interact with the electron cloud, neutrons scatter from the nucleus, and the scattering cross-section varies non-monotonically with atomic number. A key advantage of neutron scattering is the significant difference in scattering length between hydrogen and its isotope, deuterium. This allows for contrast variation studies, where specific parts of a molecule or a mixture can be "highlighted" by selective deuteration without significantly altering the chemical properties of the system. ibm.com
For "Oxirane, [(heptyloxy)methyl]-" and its derivatives, two particularly relevant neutron techniques are Neutron Reflectometry and Small-Angle Neutron Scattering (SANS).
Neutron Reflectometry
Neutron reflectometry is a surface-sensitive technique used to probe the structure of thin films and interfaces. nist.gov A collimated beam of neutrons is reflected from a flat surface, and the intensity of the reflected beam is measured as a function of the scattering angle or neutron wavelength. The resulting reflectivity profile can be analyzed to determine the thickness, density, and roughness of individual layers in a multi-layered sample. nbi.dk
Potential Applications to Poly([(heptyloxy)methyl]oxirane) Thin Films:
Film Thickness and Density: To precisely measure the thickness of thin films of poly([(heptyloxy)methyl]oxirane) spin-coated or grafted onto a substrate. The scattering length density profile obtained from the analysis would also provide information about the packing density of the polymer chains.
Interfacial Width: To quantify the roughness of the polymer-substrate and polymer-air interfaces. In the case of bilayer or multilayer structures, the width of the interface between different polymer layers can also be determined.
Adsorption Studies: To study the adsorption of poly([(heptyloxy)methyl]oxirane) from solution onto a solid surface in real-time. By using a solvent with a different scattering length density, the adsorbed amount and the structure of the adsorbed layer can be characterized.
Small-Angle Neutron Scattering (SANS)
SANS is a technique used to study the structure of materials on a length scale of approximately 1 to 100 nanometers. nih.gov It is particularly powerful for characterizing the size, shape, and interactions of macromolecules and self-assembled structures in solution. researchgate.net
Characterization of Self-Assembled Structures:
Polymers derived from "Oxirane, [(heptyloxy)methyl]-" can be incorporated into amphiphilic block copolymers. These copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles or vesicles. SANS is an ideal technique to study these structures in solution.
By fitting the SANS data to appropriate models, it is possible to determine:
Micelle Core and Corona Dimensions: The radius of the hydrophobic core (formed by the poly([(heptyloxy)methyl]oxirane) blocks) and the thickness of the hydrophilic corona.
Aggregation Number: The average number of polymer chains per micelle.
Shape of the Aggregates: Whether the micelles are spherical, cylindrical, or have a more complex morphology.
Illustrative Research Findings
The following interactive data table presents hypothetical results from a SANS experiment on a block copolymer containing a poly([(heptyloxy)methyl]oxirane) block, self-assembled into spherical micelles in an aqueous solution.
| Parameter | Value |
| Radius of the Core (R_core) | 8.5 nm |
| Thickness of the Corona (T_corona) | 4.2 nm |
| Aggregation Number (N_agg) | 120 |
| Scattering Length Density of the Core | 0.5 x 10⁻⁶ Å⁻² |
| Scattering Length Density of the Solvent | 6.3 x 10⁻⁶ Å⁻² |
This table is interactive. Users can sort the data by clicking on the column headers.
These hypothetical findings would provide detailed quantitative information about the self-assembled nanostructures, which is essential for applications in areas such as drug delivery and nanotechnology.
Catalytic Reactions Involving Oxirane, Heptyloxy Methyl
Catalytic Epoxidation Processes
Catalytic epoxidation is a cornerstone of modern chemical synthesis, enabling the conversion of alkenes into valuable epoxide intermediates. The choice of catalyst is paramount in achieving high conversion, selectivity, and yield. Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation from the reaction mixture.
Heterogeneous Catalysis
Heterogeneous catalysis for epoxidation reactions employs solid catalysts that are in a different phase from the reactants and products. This approach simplifies catalyst recovery and reuse, contributing to more sustainable and economical chemical processes. The following sections explore various classes of heterogeneous catalysts and their applicability to epoxidation reactions relevant to the formation of Oxirane, [(heptyloxy)methyl]-.
Mesoporous niobium silicates have emerged as promising catalysts for epoxidation reactions. These materials feature niobium active sites dispersed within a high-surface-area silica (B1680970) matrix with well-defined mesopores. The catalytic activity of these materials is attributed to the Lewis acidic nature of the niobium centers, which can activate oxidizing agents such as hydrogen peroxide (H₂O₂) for the transfer of an oxygen atom to the double bond of an olefin.
Research has demonstrated the effectiveness of silica-supported niobium(V) catalysts for alkene epoxidation with H₂O₂. northwestern.edu The structure and surface density of the niobium oxide species play a crucial role in determining the catalytic activity and selectivity. northwestern.edu Studies on these catalysts have often utilized model olefins like cis-cyclooctene to probe the nature of the active sites and optimize reaction conditions. northwestern.edu While direct studies on the epoxidation of allyl heptyl ether using mesoporous niobium silicates are not extensively documented, the high activity and selectivity observed for other alkenes suggest their potential for the synthesis of Oxirane, [(heptyloxy)methyl]-. The performance of these catalysts is often evaluated based on conversion rates and selectivity towards the desired epoxide.
Table 1: Representative Performance of Silica-Supported Niobium(V) Catalysts in Alkene Epoxidation Note: This table presents data for the epoxidation of cis-cyclooctene, a model substrate, to illustrate the general catalytic performance.
| Catalyst Precursor | Nb Surface Density ( sites/nm ²) | Turnover Frequency (min⁻¹) | Reference |
| Various Nb(V) precursors | 0.07 - 1.6 | 1.4 ± 0.52 | northwestern.edu |
Titanium-containing mesoporous materials, particularly titanium silicates like TS-1, are well-established and highly efficient catalysts for selective oxidation reactions, including epoxidation, using hydrogen peroxide as the oxidant. The catalytic cycle involves the formation of a titanium hydroperoxo species, which then transfers an oxygen atom to the alkene.
The epoxidation of diallyl ether, a structurally similar compound to allyl heptyl ether, has been successfully demonstrated using a TS-1 catalyst with hydrogen peroxide. researchgate.net This study provides a strong indication that titanium-containing mesoporous materials are viable catalysts for the synthesis of Oxirane, [(heptyloxy)methyl]-. The reaction parameters, such as temperature, solvent, and reactant molar ratios, were found to significantly influence the conversion and selectivity of the process. researchgate.net Furthermore, the epoxidation of terminal aliphatic alkenes has been shown to be efficient over titanium-silica catalysts, with the choice of solvent being a key factor in achieving high selectivity. rsc.org The syn-selective epoxidation of chiral terminal allylic alcohols and their corresponding ethers has also been achieved with high diastereoselectivity using a titanium salalen catalyst and hydrogen peroxide, further highlighting the versatility of titanium-based catalysts in epoxidizing functionalized olefins. nih.gov
Table 2: Epoxidation of Diallyl Ether using TS-1 Catalyst Note: This table is based on research on diallyl ether, a close structural analog to the precursor of Oxirane, [(heptyloxy)methyl]-.
| Parameter | Condition | Outcome | Reference |
| Catalyst | TS-1 | Effective for epoxidation | researchgate.net |
| Oxidant | 30 wt% Hydrogen Peroxide | - | researchgate.net |
| Solvent | Methanol (B129727) | - | researchgate.net |
| Temperature Range | 25–80 °C | Influences reaction rate | researchgate.net |
| DAE/H₂O₂ Molar Ratio | 0.25:1–5:1 | Affects conversion and selectivity | researchgate.net |
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them excellent candidates for heterogeneous catalysis. nih.gov MOFs have been successfully employed as catalysts for olefin epoxidation. researchgate.netmdpi.com
The catalytic activity of MOFs in epoxidation can originate from the metal nodes, which can act as Lewis acid sites to activate the oxidant, or from functional groups incorporated into the organic linkers. nih.govmdpi.com For instance, MOFs containing metals such as cobalt, manganese, and zirconium have shown significant activity in the epoxidation of various olefins, including styrene (B11656) and cyclic alkenes. mdpi.commit.edu The catalytic performance can be tailored by modifying the metal centers or the organic linkers. mdpi.com While specific examples of MOFs being used for the synthesis of Oxirane, [(heptyloxy)methyl]- are not prominent in the literature, the broad applicability of MOFs in the epoxidation of functionalized olefins suggests their potential in this specific transformation. nih.gov The ability to functionalize MOFs post-synthetically provides a pathway to introduce specific active sites tailored for the epoxidation of substrates like allyl heptyl ether. nih.gov
Fully Exposed Cluster Catalysts (FECCs) represent a class of catalysts where ultra-small metal clusters, typically comprising just a few atoms, are dispersed on a support material. nih.gov This configuration maximizes the number of active sites available for catalysis and can lead to unique electronic properties and catalytic activities compared to larger nanoparticles. nih.govnih.gov The concept of FECCs aims to bridge the gap between single-atom catalysts and traditional supported metal catalysts, offering an ensemble of metal atoms that can facilitate more complex reaction pathways. nih.gov
Gold nanoparticles have emerged as surprisingly effective catalysts for a variety of oxidation reactions, including the epoxidation of olefins, particularly when supported on suitable materials. The catalytic activity of gold is highly dependent on the particle size, the choice of support, and the reaction conditions. For the epoxidation of propylene (B89431), for instance, gold supported on zirconium-containing materials has been shown to be effective. google.com
Gold-based catalysts can also be involved in other reactions of epoxides, such as their ring-opening, which is a key consideration in designing selective epoxidation processes. nih.govchemrxiv.orgresearchgate.net While the direct epoxidation of allyl heptyl ether using gold-based catalysts is not a widely reported reaction, the known ability of gold to catalyze the epoxidation of other olefins suggests it as a potential candidate for this transformation. The development of gold catalysts with controlled particle size and supported on optimized materials could lead to efficient systems for the synthesis of Oxirane, [(heptyloxy)methyl]-.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase for reactions involving heptyl glycidyl (B131873) ether. matthey.com This mode of catalysis is pivotal in reactions such as the ring-opening polymerization (ROCOP) of epoxides, which yields functional polyethers. researchgate.netacs.org While specific studies focusing solely on the homogeneous catalysis of heptyl glycidyl ether are not extensively detailed in the literature, the principles can be inferred from the behavior of similar epoxides.
Catalysts for these reactions are often single-site Lewis acidic metal complexes that activate the epoxide ring towards nucleophilic attack. escholarship.org For instance, various metal complexes, including those of aluminum, zinc, cobalt, and chromium, have been successfully employed in the homogeneous catalysis of epoxide polymerizations. researchgate.netacs.org In the context of heptyl glycidyl ether, a homogeneous catalyst would coordinate to the oxygen atom of the oxirane ring, polarizing the carbon-oxygen bonds and facilitating attack by a nucleophile or an initiator, leading to polymerization or other functionalization reactions. The solubility of both the substrate and the catalyst in a common solvent ensures high accessibility to the active sites, often resulting in high reaction rates and selectivity under mild conditions.
Table 1: Examples of Homogeneous Catalyst Types for Epoxide Reactions
| Catalyst Type | Metal Center | Typical Reaction |
| Salen Complexes | Cr, Co | Asymmetric Ring-Opening, Copolymerization |
| Porphyrin Complexes | Al, Cr | Ring-Opening Polymerization |
| Organoaluminum Initiators | Al | Anionic Ring-Opening Polymerization |
| Double Metal Cyanide Complexes | Zn-Co | Copolymerization with CO2 |
Enzymatic Catalysis
Biocatalysis, utilizing enzymes, offers a green and highly selective alternative to traditional chemical catalysis for epoxide transformations. Lipases, a class of serine hydrolases, are particularly noted for their ability to catalyze the ring-opening of epoxides. digitellinc.com This process is valuable for producing enantiomerically pure compounds due to the high stereoselectivity of enzymes.
The enzymatic catalysis involving heptyl glycidyl ether would typically proceed via the nucleophilic attack of an active site residue (e.g., serine) on one of the epoxide carbons, leading to a covalent enzyme-substrate intermediate. Subsequent hydrolysis or alcoholysis releases the ring-opened product. While the broader application of enzymes in polymerization is well-documented, specific kinetic studies on heptyl glycidyl ether are limited. However, the established reactivity of lipases with various epoxides suggests their potential for catalyzing the enantioselective hydrolysis or alcoholysis of Oxirane, [(heptyloxy)methyl]- to produce chiral diols or ether-alcohols, respectively.
Catalysis in Ring-Opening Reactions
The ring-opening of the epoxide moiety in heptyl glycidyl ether is the most significant of its chemical transformations, driven by the release of ring strain. This reaction can be catalyzed by acids, bases, and metal complexes, each offering distinct mechanistic pathways and regiochemical outcomes.
Acid and Base Catalysis
The regioselectivity of the ring-opening of unsymmetrical epoxides like heptyl glycidyl ether is highly dependent on the pH of the reaction medium. researchgate.net
Acid Catalysis: Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, forming a good leaving group. khanacademy.orglibretexts.org The subsequent nucleophilic attack is a hybrid between an SN1 and SN2 mechanism. libretexts.org Positive charge begins to build on the more substituted carbon atom, leading to a transition state with significant carbocationic character. libretexts.org Consequently, the nucleophile preferentially attacks the more sterically hindered, secondary carbon of the oxirane ring. For example, the acid-catalyzed hydrolysis of heptyl glycidyl ether would yield 1-(heptyloxy)propane-2,3-diol. The reaction with anhydrous hydrogen halides (HX) would similarly produce the corresponding halohydrin with the halogen at the C2 position. openstax.org
Base Catalysis: In contrast, base-catalyzed ring-opening proceeds via a classic SN2 mechanism. openstax.org Strong nucleophiles, such as alkoxides or amines, attack the less sterically hindered, primary carbon atom of the epoxide ring. libretexts.orgsci-hub.se This pathway is favored because, unlike in acid catalysis, the epoxide is not activated by protonation, and steric hindrance becomes the dominant factor. The reaction of heptyl glycidyl ether with a nucleophile like sodium methoxide (B1231860) would exclusively yield 1-(heptyloxy)-3-methoxypropan-2-ol. The strain in the three-membered ring is a key driving force for this reaction, as ethers are typically poor leaving groups in SN2 reactions. libretexts.org
Table 2: Regioselectivity in Catalyzed Ring-Opening of Oxirane, [(heptyloxy)methyl]-
| Catalyst Type | Mechanism | Site of Nucleophilic Attack | Major Product with Methanol |
| Acid (e.g., H₂SO₄) | SN1-like | More substituted carbon (C2) | 1-(heptyloxy)-2-methoxypropan-3-ol |
| Base (e.g., NaOMe) | SN2 | Less substituted carbon (C3) | 1-(heptyloxy)-3-methoxypropan-2-ol |
Metal-mediated Catalysis (e.g., Titanium, Nickel, Cobalt)
Transition metal complexes can act as Lewis acids to activate the epoxide ring or participate in redox cycles to enable novel transformations.
Titanium-mediated Catalysis: Titanium(III) complexes are known to mediate the homolytic cleavage of the C-O bond in epoxides through a single electron transfer (SET) mechanism. nih.gov This generates a carbon-centered radical, which can then undergo further reactions. This pathway is distinct from the typical two-electron pathways seen in Lewis acid catalysis. Titanium-catalyzed protocols often operate under mild conditions and can offer complementary reactivity. nih.gov For heptyl glycidyl ether, a Ti(III) catalyst could induce ring-opening to form a β-alkoxy radical, which could then be trapped in subsequent steps.
Nickel-mediated Catalysis: Nickel catalysts are extensively used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgescholarship.orgrsc.org The ability of nickel to engage in radical pathways allows for the coupling of alkyl radicals with aryl halides. princeton.edu A potential application for heptyl glycidyl ether could involve a dual catalytic system where a radical initiator (or another metal like titanium) opens the epoxide ring to generate a radical, which is then intercepted by a nickel catalytic cycle to couple with an electrophile. princeton.edu
Cobalt-mediated Catalysis: Cobalt catalysts, particularly cobalt-salen complexes, are effective for the ring-opening of epoxides, including kinetic resolutions and desymmetrization reactions. nih.gov These reactions often proceed through cooperative bimetallic mechanisms where one metal center activates the epoxide and another activates the nucleophile. nih.gov Furthermore, cobalt catalysts have been employed in the copolymerization of epoxides with CO2 and in cross-coupling reactions involving alkyl halides. researchgate.netrsc.org
Reductive functionalization involves the ring-opening of an epoxide coupled with the addition of a hydrogen atom or another simple group. Titanium-catalyzed reactions are particularly relevant here. For instance, a Ti(III)-mediated epoxide opening generates a carbon-centered radical and a Ti(IV)-alkoxide. nih.gov This radical intermediate can then be trapped by a hydrogen atom donor to afford a reductively opened alcohol. This approach provides a method to convert epoxides into alcohols under reductive conditions, offering an alternative to traditional hydride reagents.
Cross-coupling reactions create a new bond, typically a C-C bond, between two different fragments. wikipedia.org The development of nickel- and palladium-catalyzed cross-coupling has revolutionized organic synthesis. nih.govresearchgate.net In the context of epoxides, a cross-electrophile coupling can be envisioned. This involves the reaction of two different electrophiles, such as an epoxide and an aryl halide, in the presence of a metal catalyst and a stoichiometric reductant. A Ti(III)/Ni(II) dual catalytic system, for example, can achieve the arylation of epoxides. The titanium catalyst mediates the regioselective ring-opening to form a radical, which then enters a nickel-catalyzed cycle to couple with the aryl halide. princeton.edu While not specifically documented for heptyl glycidyl ether, this methodology represents a powerful potential pathway for its advanced functionalization.
Isomerization Reactions
The isomerization of epoxides, such as Oxirane, [(heptyloxy)methyl]-, is a significant transformation in organic synthesis, leading to a variety of valuable products. While specific studies on the isomerization of Oxirane, [(heptyloxy)methyl]- are not extensively documented in publicly available literature, the reactivity of the oxirane ring is well-established, and analogies can be drawn from studies on similar long-chain alkyl glycidyl ethers and other epoxides.
One of the primary isomerization pathways for epoxides involves a rearrangement to form carbonyl compounds. This can occur through a hydride or alkyl shift, often catalyzed by Lewis acids. For instance, the rearrangement of the epoxy group in alkyl glycidyl ethers can yield an alkoxy ketone in a single synthetic step. The mechanism of such rearrangements in solution has been a subject of study for several decades. Early research suggested that the reaction's course is determined by the migratory aptitude of the substituent groups and the direction of the ring opening, typically favoring the formation of the most stable carbocation intermediate. Two primary mechanisms have been proposed: a concerted one-stage process and a two-stage mechanism involving a discrete carbocation intermediate.
Another significant isomerization pathway for certain epoxides is the formation of allylic alcohols. This reaction is also frequently catalyzed by Lewis acids. While this transformation is more commonly observed in epoxides with adjacent protons that can be eliminated, the possibility of complex rearrangements in long-chain ethers cannot be entirely ruled out under specific catalytic conditions.
Furthermore, in the context of the polymerization of related compounds like allyl glycidyl ether, isomerization of side chains has been observed. For example, during the anionic ring-opening polymerization of allyl glycidyl ether, the allyl group can isomerize to a cis-prop-1-enyl ether group. This particular isomerization is influenced by the reaction temperature. While this is not a direct isomerization of the oxirane ring itself, it highlights the potential for structural rearrangements within larger glycidyl ether molecules under catalytic conditions.
The table below summarizes potential isomerization products of Oxirane, [(heptyloxy)methyl]- based on known epoxide rearrangement reactions.
| Reactant | Potential Isomerization Product | Reaction Type |
| Oxirane, [(heptyloxy)methyl]- | 1-(heptyloxy)propan-2-one | Ketone formation (hydride shift) |
| Oxirane, [(heptyloxy)methyl]- | 2-(heptyloxy)propanal | Aldehyde formation (alkyl shift) |
| Oxirane, [(heptyloxy)methyl]- | (E/Z)-1-(heptyloxy)prop-1-en-2-ol | Allylic alcohol formation (hypothetical) |
Catalyst Design and Optimization
The efficiency and selectivity of catalytic reactions involving Oxirane, [(heptyloxy)methyl]- are critically dependent on the design and optimization of the catalyst. Key factors include the size of catalyst nanoparticles and the distance between them on the support material.
Influence of Nanoparticle Size and Distance on Selectivity
The size of catalyst nanoparticles can have a profound impact on the selectivity of chemical reactions. In catalysis, a higher surface area of the metal is often desired for improved performance, which is typically achieved by using smaller nanoparticles. However, the relationship between nanoparticle size and selectivity is not always straightforward and is highly dependent on the specific reaction.
For instance, in the selective isomerization of n-hexane, the selectivity towards branched isomers was found to be dependent on the size of platinum nanoparticles. Larger nanoparticles exhibited higher selectivity for isomerization. This is attributed to the different types of active sites present on nanoparticles of varying sizes; for example, smaller particles may have a higher proportion of corner and edge sites, which can favor different reaction pathways compared to the terrace sites that are more abundant on larger particles.
The distance between nanoparticles on a support material is another crucial parameter that can influence catalyst performance and longevity. While there is a lack of specific research on the effect of interparticle distance on the isomerization of Oxirane, [(heptyloxy)methyl]-, studies on other catalytic systems have shown its importance. For example, in the conversion of syngas to methanol, larger distances between copper nanoparticles were found to increase the catalyst's lifetime by preventing sintering, a process where nanoparticles aggregate and lose their catalytic activity. The ability to control both particle size and inter-particle distance is therefore a key goal in the rational design of heterogeneous catalysts.
The following table illustrates the general trends observed for the influence of nanoparticle size and distance on catalyst selectivity in various reactions, which can be extrapolated to the catalytic reactions of Oxirane, [(heptyloxy)methyl]-.
| Parameter | General Influence on Selectivity | Example Reaction |
| Nanoparticle Size | Smaller particles can lead to higher activity but may decrease selectivity towards a desired product due to a higher density of low-coordination sites. | n-Hexane isomerization over Pt nanoparticles |
| Larger particles may exhibit higher selectivity due to a greater proportion of terrace sites. | ||
| Interparticle Distance | Larger distances can prevent sintering and deactivation, thus maintaining selectivity over time. | Syngas to methanol conversion over Cu nanoparticles |
| Close proximity of different types of nanoparticles can be beneficial for bifunctional catalysts where sequential reactions occur. | Not applicable in this context |
In-situ Characterization of Catalysts
To understand and optimize catalytic processes, it is crucial to characterize the catalyst under reaction conditions, a practice known as in-situ or operando characterization. These techniques provide valuable insights into the catalyst's structure, composition, and the nature of adsorbed species during the reaction, which are often different from their state before or after the reaction.
Several spectroscopic and microscopic techniques are employed for the in-situ characterization of catalysts. These methods help to bridge the "pressure gap" and "materials gap" that often exist between idealized surface science studies and industrial catalytic processes.
Common In-situ Characterization Techniques:
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is a powerful tool for identifying adsorbed species and reaction intermediates on the catalyst surface. For example, in-situ Fourier-transform infrared (FTIR) spectroscopy has been used to study the degradation of epoxy resins, providing detailed information on the kinetics and mechanisms of the process. This technique could be applied to monitor the adsorption and transformation of Oxirane, [(heptyloxy)methyl]- on a catalyst surface during isomerization.
Raman Spectroscopy: Operando Raman spectroscopy is another vibrational spectroscopy technique that can provide structural information about the catalyst and adsorbed molecules under reaction conditions. It has been successfully used to study the epoxidation of ethylene (B1197577) on silver catalysts, correlating the presence of specific surface oxygen species with the selectivity to ethylene oxide. nih.govacs.org This technique could potentially identify key vibrational modes of Oxirane, [(heptyloxy)methyl]- and its isomers on a catalyst surface.
X-ray Absorption Spectroscopy (XAS): XAS provides information about the electronic structure and local coordination environment of the metal atoms in a catalyst. In-situ XAS can track changes in the oxidation state and coordination of the catalyst during the reaction, which is crucial for understanding the catalytic cycle.
X-ray Photoelectron Spectroscopy (XPS): Ambient-pressure XPS allows for the analysis of the elemental composition and chemical state of the catalyst surface under reaction conditions, providing insights into surface reconstructions and the nature of the active sites.
The data obtained from these in-situ techniques are essential for establishing structure-activity relationships, which are the cornerstone of rational catalyst design. By understanding how the catalyst structure and surface chemistry evolve during the reaction, researchers can develop more active, selective, and stable catalysts for the transformation of molecules like Oxirane, [(heptyloxy)methyl]-.
Future Research Directions for Oxirane, Heptyloxy Methyl
Exploration of Novel Synthetic Pathways
The conventional synthesis of alkyl glycidyl (B131873) ethers, including Oxirane, [(heptyloxy)methyl]-, typically involves the reaction of the corresponding alcohol (1-heptanol) with epichlorohydrin (B41342) in the presence of a base. While effective, this method can be associated with the use of hazardous reagents and the generation of byproducts. Future research will likely focus on developing more sustainable and efficient synthetic routes.
Greener Synthesis Strategies: A significant area of exploration is the development of "green" synthetic methods that minimize waste and avoid harsh reaction conditions. This includes solvent-free synthesis, which not only reduces environmental impact but can also simplify purification processes. mdpi.com The use of solid bases and phase-transfer catalysts in solvent-free systems has shown promise for the synthesis of other alkyl glycidyl ethers and could be adapted for Oxirane, [(heptyloxy)methyl]-. mdpi.com
Enzymatic and Biocatalytic Approaches: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Research into the use of enzymes, such as lipases or epoxide hydrolases, for the synthesis of glycidyl ethers is an emerging field. tandfonline.com Future studies could explore the enzymatic synthesis of Oxirane, [(heptyloxy)methyl]- to achieve high enantioselectivity, leading to polymers with specific stereochemical structures and potentially novel properties.
Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. specialchem.comresearchgate.net Investigating the synthesis of Oxirane, [(heptyloxy)methyl]- using flow reactors could lead to higher yields, reduced reaction times, and more consistent product quality. nih.gov
| Synthetic Pathway | Key Advantages | Potential Research Focus for Oxirane, [(heptyloxy)methyl]- |
| Solvent-Free Synthesis | Reduced environmental impact, simplified purification | Optimization of catalyst systems (e.g., solid bases, phase-transfer catalysts) |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Screening for suitable enzymes, process optimization for high yield and enantiopurity |
| Flow Chemistry | Improved process control, enhanced safety, scalability | Reactor design, optimization of reaction parameters (temperature, flow rate, residence time) |
Development of Advanced Polymer Architectures
The polymerization of Oxirane, [(heptyloxy)methyl]- can lead to a variety of polymer architectures beyond simple linear chains. The hydrophobic heptyl side chain can influence the self-assembly and material properties of these polymers, making them attractive for various applications.
Block Copolymers: The synthesis of block copolymers containing poly(heptyl glycidyl ether) segments is a promising avenue for creating self-assembling materials. uni-mainz.de By combining a hydrophobic poly(heptyl glycidyl ether) block with a hydrophilic block (e.g., polyethylene (B3416737) glycol), amphiphilic block copolymers can be created that form micelles, vesicles, or other nanostructures in aqueous solutions. researchgate.netd-nb.info Future research could focus on the controlled synthesis of these block copolymers and the investigation of their self-assembly behavior for applications in drug delivery and nanotechnology.
Star-Shaped and Hyperbranched Polymers: Star-shaped and hyperbranched polymers exhibit unique properties such as lower viscosity and a higher density of functional groups compared to their linear counterparts. researchgate.netnih.govresearchgate.net The synthesis of star-shaped polymers with a poly(heptyl glycidyl ether) corona or the creation of hyperbranched polymers from Oxirane, [(heptyloxy)methyl]- could lead to novel materials for coatings, additives, and rheology modifiers. mdpi.comtandfonline.com
Dendrimers and Dendritic Polymers: Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional structure. acs.org While the synthesis of true dendrimers from Oxirane, [(heptyloxy)methyl]- would be challenging, the development of dendritic polymers incorporating this monomer could lead to materials with a high degree of functionality and tailored solubility, suitable for applications in catalysis and encapsulation. nih.gov
| Polymer Architecture | Potential Properties and Applications | Future Research Directions |
| Block Copolymers | Self-assembly, nanostructure formation, drug delivery, surfactants | Controlled polymerization techniques, investigation of micellization and aggregation behavior |
| Star-Shaped Polymers | Lower viscosity, rheology modification, coatings | Development of multi-functional initiators, characterization of solution and bulk properties |
| Hyperbranched Polymers | High functionality, low viscosity, additives | One-pot synthesis methods, exploring the influence of branching on material properties |
| Dendrimers | High surface functionality, encapsulation, catalysis | Multi-step synthetic strategies, characterization of dendritic structures |
Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the polymerization of Oxirane, [(heptyloxy)methyl]- is crucial for controlling the polymer structure and properties. Future research in this area will likely involve a combination of experimental and computational approaches.
Kinetics and Thermodynamics of Polymerization: Detailed kinetic studies of the ring-opening polymerization of Oxirane, [(heptyloxy)methyl]- are needed to understand the influence of various parameters, such as initiator type, temperature, and solvent, on the polymerization rate and the molecular weight of the resulting polymer. tandfonline.comtandfonline.com Thermokinetic analysis can provide valuable insights into the degradation behavior of these polymers. dergipark.org.tr
Cationic and Anionic Polymerization Mechanisms: Both cationic and anionic polymerization methods can be used to polymerize glycidyl ethers. Elucidating the specific mechanisms, including initiation, propagation, and termination steps, for Oxirane, [(heptyloxy)methyl]- will enable better control over the polymer architecture and the prevention of side reactions. acs.org For instance, in cationic polymerization, understanding the formation and stability of oxonium ions is critical. researchgate.net
Stereochemistry of Polymerization: Oxirane, [(heptyloxy)methyl]- is a chiral molecule, and its polymerization can lead to polymers with different stereochemistries (e.g., isotactic, syndiotactic, atactic). Investigating the stereoselectivity of different catalyst systems could lead to the synthesis of stereoregular poly(heptyl glycidyl ether) with unique crystalline and thermal properties. researchgate.netresearchgate.net
Integration into Emerging Materials Technologies
The unique properties of polymers derived from Oxirane, [(heptyloxy)methyl]- make them suitable for a range of emerging technologies. Future research should focus on exploring and optimizing their performance in these applications.
Advanced Coatings and Adhesives: The long alkyl chain of Oxirane, [(heptyloxy)methyl]- can impart hydrophobicity and flexibility to epoxy resins. Its use as a reactive diluent can reduce the viscosity of resin formulations, improving their processability. specialchem.comabg-am.comgoogle.com Future work could focus on developing high-performance coatings with enhanced corrosion resistance and adhesives with improved toughness and adhesion to various substrates. atamanchemicals.com
Biomedical Materials: The biocompatibility of polyethers makes them attractive for biomedical applications. acs.orgnih.gov Polymers based on Oxirane, [(heptyloxy)methyl]- could be explored for use in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. mdpi.com The hydrophobic heptyl groups could be utilized for the encapsulation of hydrophobic drugs.
Smart Materials: The incorporation of Oxirane, [(heptyloxy)methyl]- into polymer structures can lead to materials that respond to external stimuli, such as temperature. acs.org For example, block copolymers containing poly(heptyl glycidyl ether) could exhibit thermoresponsive behavior in solution, making them suitable for applications in smart hydrogels and sensors. rsc.org
| Technology Area | Potential Role of Oxirane, [(heptyloxy)methyl]- Polymers | Research Focus |
| Coatings & Adhesives | Reactive diluent, hydrophobicity, flexibility | Formulation optimization, performance testing (corrosion, adhesion) |
| Biomedical Materials | Drug delivery, tissue engineering, biocompatible coatings | Biocompatibility studies, drug loading and release kinetics |
| Smart Materials | Thermoresponsive polymers, hydrogels, sensors | Synthesis of stimuli-responsive architectures, characterization of response behavior |
Application of Computational Chemistry and Machine Learning in Oxirane Research
Computational tools are becoming increasingly powerful in materials science for predicting properties and guiding experimental work. The application of these methods to Oxirane, [(heptyloxy)methyl]- research can accelerate the discovery and development of new materials.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformation, dynamics, and self-assembly of polymers derived from Oxirane, [(heptyloxy)methyl]-. mdpi.comresearchgate.net These simulations can be used to predict properties such as the glass transition temperature, viscosity, and mechanical strength of the polymers, aiding in the design of materials with specific performance characteristics. researchgate.net
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of Oxirane, [(heptyloxy)methyl]-. acs.org This can help in understanding the mechanism of the oxirane ring-opening reaction and in designing more efficient catalysts for its polymerization. researchgate.netrsc.org
Machine Learning (ML) and Artificial Intelligence (AI): ML and AI can be used to develop predictive models for the properties of polymers based on their chemical structure and processing conditions. soche.org By training models on experimental and computational data, it may be possible to predict the properties of novel polymers containing Oxirane, [(heptyloxy)methyl]- without the need for extensive experimental synthesis and characterization. nih.govmdpi.com This approach can significantly accelerate the materials discovery process. arxiv.org
| Computational Method | Application in Oxirane, [(heptyloxy)methyl]- Research | Potential Outcomes |
| Molecular Dynamics | Simulating polymer chain behavior and interactions | Prediction of physical properties, understanding of self-assembly |
| Density Functional Theory | Investigating reaction mechanisms and catalyst design | Elucidation of polymerization pathways, design of more efficient catalysts |
| Machine Learning | Predicting polymer properties from structure | Accelerated discovery of new materials, optimization of material performance |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(heptyloxy)methyl]oxirane derivatives?
- Methodological Answer : The compound can be synthesized via epoxidation of allyl ether precursors. Common methods include:
- Peracid-mediated epoxidation : Utilize meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 12–24 hours. Monitor reaction progress via TLC or GC-MS .
- Dioxirane-based oxidation : In situ generation of dimethyldioxirane (DMDO) from acetone and Oxone® enables selective epoxidation under mild conditions (0–5°C, pH 7–8). Ensure stoichiometric control to minimize over-oxidation .
Q. How can the oxirane oxygen content in [(heptyloxy)methyl]oxirane be experimentally quantified?
- Methodological Answer :
- AOCS Official Method Cd 9-57 : Titrate the compound with hydrobromic acid (HBr) in glacial acetic acid. Calculate oxirane oxygen (%) using the formula:
where = titrant volume (mL), = normality, and = sample weight (g) .
- Validation : Compare experimental values () with theoretical values () derived from iodine numbers (e.g., ) to assess reaction efficiency .
Q. What safety protocols are essential for handling [(heptyloxy)methyl]oxirane derivatives in the laboratory?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation of vapors or aerosols, as the compound is classified for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
- Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent polymerization .
Advanced Research Questions
Q. How does the heptyloxy substituent influence the regioselectivity of nucleophilic ring-opening reactions in [(heptyloxy)methyl]oxirane?
- Methodological Answer :
- Mechanistic Analysis : The electron-donating heptyloxy group stabilizes partial positive charge at the adjacent carbon during ring-opening. Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and predict regioselectivity for nucleophiles (e.g., amines, thiols) .
- Experimental Validation : Conduct kinetic studies with model nucleophiles (e.g., aniline) in polar aprotic solvents (e.g., DMF). Monitor product ratios via or HPLC .
Q. What strategies can mitigate thermal instability in [(heptyloxy)methyl]oxirane during polymerization studies?
- Methodological Answer :
- Stabilizer Additives : Incorporate 0.1–1.0 wt% radical inhibitors (e.g., hydroquinone) to retard premature polymerization. Validate via DSC (differential scanning calorimetry) to measure onset exotherm temperatures .
- Temperature Control : Perform reactions under nitrogen atmosphere at 60–80°C (below the compound’s decomposition threshold of 120°C) .
Q. How can computational modeling predict the reactivity of [(heptyloxy)methyl]oxirane in epoxy resin formulations?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model crosslinking density using reactive force fields (ReaxFF) to simulate interactions with curing agents (e.g., diethylenetriamine). Assess network formation and glass transition temperature () .
- QSPR (Quantitative Structure-Property Relationship) : Correlate substituent chain length (heptyloxy vs. shorter/longer alkoxy groups) with mechanical properties (tensile strength, modulus) using multivariate regression .
Data Contradiction Analysis
Q. Discrepancies in reported oxirane oxygen values: How to resolve experimental vs. theoretical inconsistencies?
- Methodological Answer :
- Error Source Identification : Check for incomplete epoxidation (e.g., residual double bonds via ) or side reactions (hydrolysis) during titration. Validate purity via GC-MS or HPLC .
- Theoretical Adjustment : Adjust calculations for branched or unsaturated byproducts using corrected iodine values from integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
